

Spectral Data of 3-Iodo-6-methoxy-1H-indazole: A Technical Guide

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Compound of Interest

Compound Name: 3-Iodo-6-methoxy-1H-indazole

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Introduction

3-Iodo-6-methoxy-1H-indazole is a substituted indazole derivative of significant interest in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure, appearing in a variety of pharmacologically active compounds. The presence of an iodine atom at the 3-position provides a versatile handle for further functionalization via cross-coupling reactions, enabling the synthesis of diverse compound libraries for biological screening. The methoxy group at the 6-position modulates the electronic properties and lipophilicity of the molecule, which can influence its pharmacokinetic and pharmacodynamic profile.

This technical guide provides an in-depth overview of the spectral data of **3-Iodo-6-methoxy-1H-indazole**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not readily available in the public domain, this guide presents predicted spectral data based on the analysis of structurally related compounds. The methodologies for spectral acquisition and interpretation are detailed to provide a comprehensive resource for researchers working with this and similar molecules.

Molecular Structure and Numbering

The chemical structure and standard numbering of **3-Iodo-6-methoxy-1H-indazole** are depicted below. This numbering system will be used for the assignment of spectral signals

throughout this guide.

Structure of **3-Iodo-6-methoxy-1H-indazole**

Molecular structure of **3-Iodo-6-methoxy-1H-indazole** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following sections detail the predicted ^1H and ^{13}C NMR spectra of **3-Iodo-6-methoxy-1H-indazole**.

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **3-Iodo-6-methoxy-1H-indazole** is expected to show signals for the aromatic protons, the methoxy group protons, and the N-H proton of the indazole ring. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing and sterically bulky iodo group.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
NH	~13.0	br s	-
H-4	~7.5	d	~8.8
H-5	~6.8	dd	~8.8, ~2.2
H-7	~7.0	d	~2.2
OCH ₃	~3.8	s	-

Predicted ^{13}C NMR Spectral Data

The predicted ^{13}C NMR spectrum will show eight distinct signals corresponding to the carbon atoms in **3-Iodo-6-methoxy-1H-indazole**. The chemical shift of C-3 will be significantly affected by the directly attached iodine atom.

Carbon	Predicted Chemical Shift (δ , ppm)
C-3	~90
C-3a	~140
C-4	~122
C-5	~110
C-6	~160
C-7	~98
C-7a	~135
OCH ₃	~55

Experimental Protocol for NMR Data Acquisition

A general procedure for acquiring high-quality ^1H and ^{13}C NMR spectra for a compound such as **3-Iodo-6-methoxy-1H-indazole** is as follows:

- Sample Preparation:
 - Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3) in a clean, dry NMR tube.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- ^1H NMR Acquisition:
 - Acquire the spectrum on a 300 or 400 MHz NMR spectrometer.
 - Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum on the same instrument with a proton-decoupled pulse sequence.

- A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
 - Phase and baseline correct the spectrum.
 - Reference the spectrum to the TMS signal.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **3-Iodo-6-methoxy-1H-indazole** is expected to show characteristic absorption bands for the N-H, C-H, C=C, and C-O bonds.

Predicted IR Spectral Data

Wavenumber (cm^{-1})	Vibration
~3100	N-H stretch
~3000	Aromatic C-H stretch
~2950, ~2850	Aliphatic C-H stretch (methoxy)
~1620, ~1500	C=C aromatic ring stretch
~1250	Aryl C-O stretch
~1050	Alkyl C-O stretch

Experimental Protocol for IR Data Acquisition

- Sample Preparation:
 - For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent disk.

- Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
- Data Acquisition:
 - Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
 - Typically, the spectrum is scanned from 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **3-Iodo-6-methoxy-1H-indazole** ($\text{C}_8\text{H}_7\text{IN}_2\text{O}$), the expected molecular weight is approximately 274.06 g/mol .^[1]

Predicted Mass Spectrometry Data

- Molecular Ion (M^+): The mass spectrum, likely obtained using electrospray ionization (ESI), should show a prominent molecular ion peak at $m/z = 274$.
- Isotope Pattern: The presence of iodine (^{127}I) will result in a characteristic $\text{M}+1$ peak with a very low relative abundance.
- Fragmentation: Fragmentation may involve the loss of the methoxy group, the iodine atom, or other small neutral molecules.

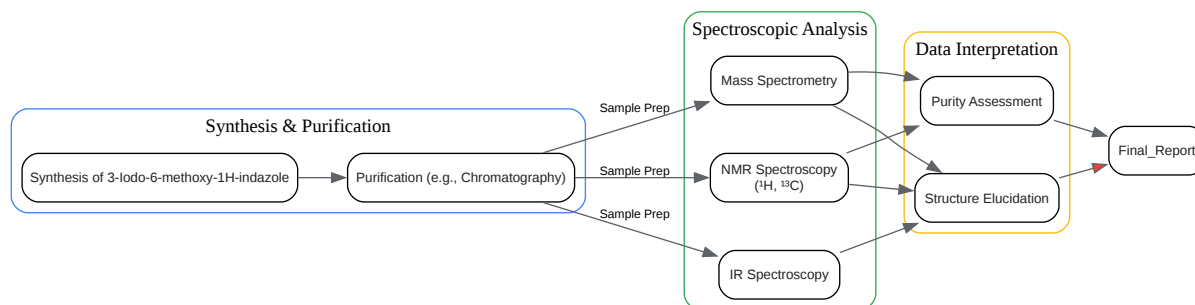
Experimental Protocol for Mass Spectrometry Data Acquisition

- Sample Preparation:
 - Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition:
 - Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

- Use a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and observe the molecular ion.
- Acquire the spectrum over a suitable mass range (e.g., m/z 50-500).

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the comprehensive spectral analysis of a novel compound like **3-Iodo-6-methoxy-1H-indazole**.



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Workflow for the synthesis, purification, and spectral characterization of **3-Iodo-6-methoxy-1H-indazole**.

Conclusion

This technical guide provides a detailed overview of the predicted spectral data for **3-Iodo-6-methoxy-1H-indazole**, a compound of interest for drug discovery and development. While experimental data is not publicly available, the predicted NMR, IR, and MS spectra, along with the provided experimental protocols, offer a valuable resource for researchers. The structural insights gained from these spectroscopic techniques are crucial for confirming the identity and purity of synthesized compounds and for understanding their chemical properties.

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References

- 1. 3-Iodo-6-methoxy-1-methyl-1H-indazole | CymitQuimica [cymitquimica.com]
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